molecular formula C13H19IN2OSi B8154626 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole CAS No. 918440-06-9

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No.: B8154626
CAS No.: 918440-06-9
M. Wt: 374.29 g/mol
InChI Key: QVFYFWBKAHGCJT-UHFFFAOYSA-N
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Description

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multi-step organic reactions. One common method includes the iodination of a suitable indazole precursor, followed by the introduction of the trimethylsilyl-ethoxy-methyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

    Iodination: The indazole precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 3-position.

    Protection and Functionalization: The hydroxyl group of the indazole is protected using a trimethylsilyl-ethoxy-methyl group. This step involves the reaction of the indazole with trimethylsilyl chloride and an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The trimethylsilyl-ethoxy-methyl group can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, with catalysts such as palladium or copper.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The iodine atom and the trimethylsilyl-ethoxy-methyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxamide
  • Methyl 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Uniqueness

Compared to similar compounds, 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole stands out due to its unique indazole core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-iodoindazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)13(14)15-16/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFYFWBKAHGCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C2=CC=CC=C2C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726982
Record name 3-Iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918440-06-9
Record name 3-Iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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